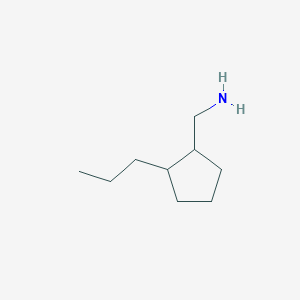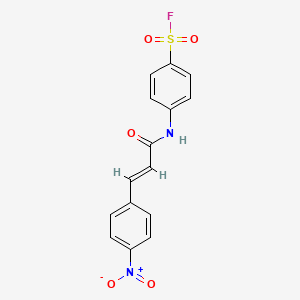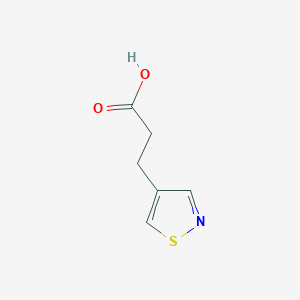
3-(Isothiazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isothiazol-4-yl)propanoic acid is a heterocyclic compound containing an isothiazole ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The isothiazole ring is known for its biological activity, making derivatives of this compound valuable for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isothiazol-4-yl)propanoic acid typically involves the formation of the isothiazole ring followed by the attachment of the propanoic acid group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-bromoacrylic acid can yield the desired isothiazole ring, which can then be further functionalized to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isothiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
3-(Isothiazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are explored, particularly in developing drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-(Isothiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in disease processes, making them potential candidates for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Isoxazol-4-yl)propanoic acid: Similar in structure but contains an isoxazole ring instead of an isothiazole ring.
Imidazolepropionic acid: Contains an imidazole ring and is known for its biological activity.
Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
3-(Isothiazol-4-yl)propanoic acid is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with specific activities and applications .
Propriétés
Formule moléculaire |
C6H7NO2S |
|---|---|
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
3-(1,2-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) |
Clé InChI |
LOEWHGJWSMLQFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NS1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


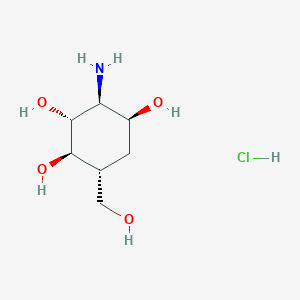
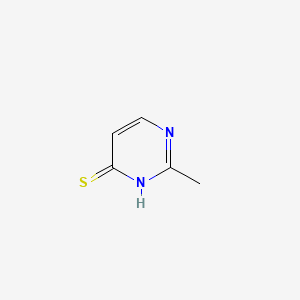
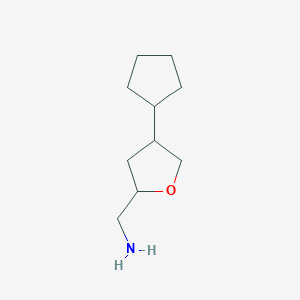
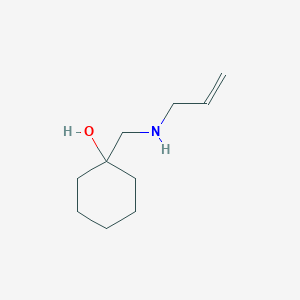

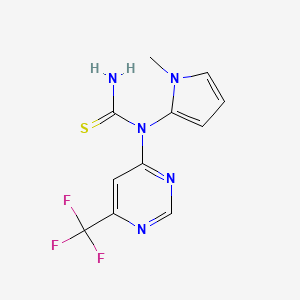
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
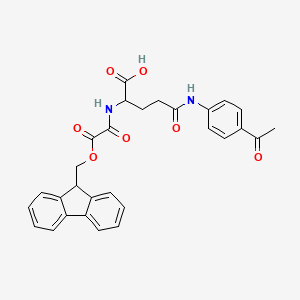
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)
![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)

